[(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine
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Overview
Description
[(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with a pentyloxy group at the 4-position, a methyl group at the 3-position, and a thienylmethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine can be achieved through a multi-step process:
Preparation of 3-methyl-4-(pentyloxy)benzenesulfonyl chloride: This intermediate can be synthesized by reacting 3-methyl-4-hydroxybenzenesulfonyl chloride with pentanol under acidic conditions.
Formation of 3-methyl-4-(pentyloxy)benzenesulfonamide: The sulfonyl chloride intermediate is then reacted with 2-thienylmethylamine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various alkoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides.
Medicine: Investigation as a potential antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-(pentyloxy)-N-(2-thienylmethyl)benzenesulfonamide: Lacks the methyl group at the 3-position.
3-methyl-4-(pentyloxy)benzenesulfonamide: Lacks the thienylmethyl group.
3-methyl-4-(methoxy)-N-(2-thienylmethyl)benzenesulfonamide: Has a methoxy group instead of a pentyloxy group.
Uniqueness
The presence of both the pentyloxy and thienylmethyl groups in [(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine provides unique steric and electronic properties that may enhance its biological activity and specificity compared to similar compounds.
Properties
CAS No. |
914246-69-8 |
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Molecular Formula |
C17H23NO3S2 |
Molecular Weight |
353.5g/mol |
IUPAC Name |
3-methyl-4-pentoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H23NO3S2/c1-3-4-5-10-21-17-9-8-16(12-14(17)2)23(19,20)18-13-15-7-6-11-22-15/h6-9,11-12,18H,3-5,10,13H2,1-2H3 |
InChI Key |
SBILCSUZBDBCCV-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C |
Origin of Product |
United States |
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